molecular formula C20H24FN3O3S B2973624 3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 450336-79-5

3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No. B2973624
CAS RN: 450336-79-5
M. Wt: 405.49
InChI Key: RKBNHKKDDYYMRQ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazoline, a class of heterocyclic compounds . Pyrazolines and their derivatives have been the focus of many studies due to their confirmed biological and pharmacological activities .


Molecular Structure Analysis

The compound contains a pyrazoline core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . It also has a fluorophenyl group and a cyclohexyl group attached to it.

Scientific Research Applications

Pharmacological Research

Pyrazoline derivatives, like the compound , have been extensively studied for their pharmacological properties. They are known to exhibit a range of biological activities, including antibacterial , antifungal , antiparasitic , anti-inflammatory , and antidepressant effects . This makes them valuable candidates for the development of new therapeutic agents.

Neuroprotective Agent Development

The compound’s potential to modulate acetylcholinesterase (AchE) activity suggests its use in neuroprotective agent research. AchE inhibitors are sought after for the treatment of neurodegenerative diseases like Alzheimer’s due to their role in enhancing cholinergic transmission in the nervous system .

Antioxidant Capacity Evaluation

Given the compound’s structural similarity to pyrazoline derivatives known for their antioxidant properties, it could be used in studies investigating oxidative stress and its impact on cellular components. Antioxidants are crucial in neutralizing reactive oxygen species (ROS), which are linked to various diseases .

Antitumor Activity Screening

The thieno[3,4-c]pyrazol ring system present in the compound is a scaffold that has been associated with antitumor activities. Research into this application could lead to the discovery of novel anticancer drugs .

Chemical Synthesis and Drug Design

As a starting reagent, this compound could be utilized in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in the design of new drugs, particularly those targeting specific receptors or enzymes .

Biomarker for Oxidative Injury

The compound’s ability to potentially affect malondialdehyde (MDA) levels makes it an interesting subject for studies on oxidative injury. MDA is a common biomarker for oxidative stress in cells and tissues, and manipulating its levels can provide insights into the mechanisms of cellular damage .

Future Directions

Given the wide range of biological activities exhibited by pyrazoline derivatives , this compound could be a potential candidate for further pharmacological studies. Future research could focus on synthesizing the compound and testing its biological activity.

properties

IUPAC Name

3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c21-15-7-9-16(10-8-15)24-20(17-12-28(26,27)13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h7-10,14H,1-6,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBNHKKDDYYMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide

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